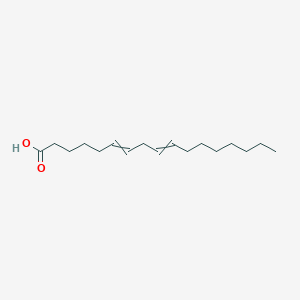
Heptadeca-6,9-dienoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. This compound is characterized by the presence of two double bonds located at the 6th and 9th positions of the heptadeca chain. It is a member of the broader class of fatty acids, which play crucial roles in various biological processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Heptadeca-6,9-dienoic acid can be synthesized through several methods. One common approach involves the use of fatty acid methyl esters as starting materials. The methyl esters undergo a series of reactions, including hydrogenation and isomerization, to introduce the desired double bonds at specific positions . Acid-catalyzed and base-catalyzed methods are often employed to achieve these transformations.
Industrial Production Methods: In industrial settings, the production of this compound typically involves the extraction of fatty acids from natural sources, such as plant oils. These fatty acids are then subjected to chemical modifications to achieve the desired structure. The use of catalysts, such as boron trifluoride in methanol (BF3/MeOH), is common to facilitate the methylation and isomerization processes .
Analyse Chemischer Reaktionen
Types of Reactions: Heptadeca-6,9-dienoic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the double bonds, leading to the formation of epoxides or hydroperoxides.
Reduction: The double bonds can be reduced to single bonds using hydrogenation reactions.
Substitution: The carboxylic acid group can participate in esterification or amidation reactions to form esters or amides.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or ozone (O3) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is typically employed.
Substitution: Alcohols or amines in the presence of acid catalysts are used for esterification and amidation reactions.
Major Products:
Oxidation: Epoxides, hydroperoxides.
Reduction: Saturated fatty acids.
Substitution: Esters, amides.
Wissenschaftliche Forschungsanwendungen
Heptadeca-6,9-dienoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex molecules, including polymers and surfactants.
Biology: The compound is studied for its role in cellular signaling and membrane structure.
Industry: It is used in the production of biodegradable plastics and as a precursor for bio-based lubricants.
Wirkmechanismus
The mechanism of action of heptadeca-6,9-dienoic acid involves its interaction with various molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Heptadeca-6,9-dienoic acid can be compared with other similar compounds, such as:
9,12-Octadecadienoic acid (Linoleic acid): Both have two double bonds, but linoleic acid has an 18-carbon chain.
9,12,15-Octadecatrienoic acid (Linolenic acid): This compound has three double bonds and an 18-carbon chain.
9,12,15-Heptadecatrienoic acid: Similar to this compound but with an additional double bond.
Uniqueness: this compound is unique due to its specific double bond positions and its potential biological activities, which distinguish it from other fatty acids .
Eigenschaften
CAS-Nummer |
122576-58-3 |
|---|---|
Molekularformel |
C17H30O2 |
Molekulargewicht |
266.4 g/mol |
IUPAC-Name |
heptadeca-6,9-dienoic acid |
InChI |
InChI=1S/C17H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19/h8-9,11-12H,2-7,10,13-16H2,1H3,(H,18,19) |
InChI-Schlüssel |
XQRHREDEJPUUPG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC=CCC=CCCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



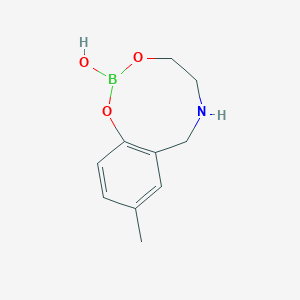


![N'-[1-(6-Acetylpyridin-2-yl)ethylidene]hydrazinecarbohydrazide](/img/structure/B14285349.png)
![1-[(3-Phenoxybenzoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14285353.png)
![4,4'-([1,1'-Biphenyl]-4,4'-diylbis(phenylazanediyl))diphenol](/img/structure/B14285363.png)
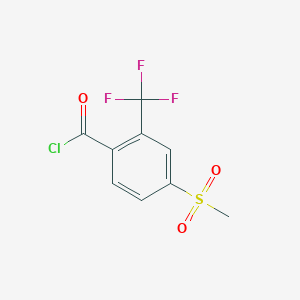
![6-{[4'-(Hexyloxy)[1,1'-biphenyl]-4-yl]oxy}hexan-1-ol](/img/structure/B14285382.png)
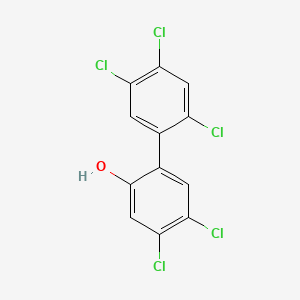
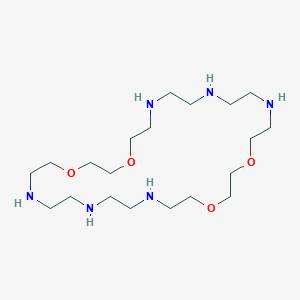
![2,2'-(Butane-1,4-diyl)bis[9-(4-methoxyphenyl)-1,10-phenanthroline]](/img/structure/B14285403.png)
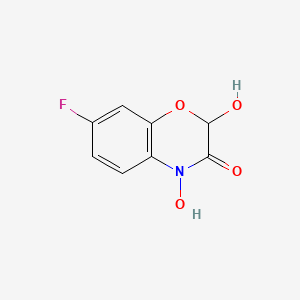
![2-[2,3-Bis(2-sulfanylethylsulfanyl)propylsulfanyl]ethanethiol](/img/structure/B14285416.png)
